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Compound of Interest

Compound Name: Cyclohexan-d11-ol

CAS No.: 93131-17-0

Cat. No.: B119985 Get Quote

An In-Depth Technical Guide to the Physical Characteristics of Cyclohexan-d11-ol

Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical

characteristics of Cyclohexan-d11-ol (Cyclohexanol-d11), a deuterated analog of

cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this

document synthesizes key data with practical insights into its application, particularly as an

internal standard in quantitative analytical workflows. The guide covers its fundamental

properties, spectroscopic characteristics, and a validated protocol for its use, ensuring scientific

integrity and methodological robustness.

Introduction and Strategic Importance
Cyclohexan-d11-ol is a synthetically modified form of cyclohexanol where eleven hydrogen

atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling is a critical

tool in modern analytical chemistry, particularly in pharmacokinetic, toxicokinetic, and metabolic

studies that underpin drug discovery and development. The rationale for using deuterated

standards lies in their chemical near-identity to the analyte of interest but with a distinct, higher

mass. This mass difference allows for precise differentiation and quantification using mass

spectrometry, without significantly altering physicochemical properties like chromatographic

retention time.
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IUPAC Name: 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-ol[1]

CAS Number: 93131-17-0[1][2][3]

Chemical Formula: C₆D₁₁HO[2][3]

Synonyms: Cyclohexanol-d11, Cyclohexyl alcohol-d11, d11-Cyclohexanol[1][2]

The primary utility of Cyclohexan-d11-ol is as an internal standard (IS) in quantitative assays.

When added to a biological matrix (e.g., plasma, urine) at a known concentration during

sample preparation, it co-elutes with the non-labeled analyte (cyclohexanol or a structurally

similar compound) in liquid chromatography (LC). In the mass spectrometer (MS), the parent

and fragment ions of the deuterated standard are heavier, allowing the instrument to distinguish

it from the analyte. This co-analysis corrects for variability in sample extraction, injection

volume, and ionization efficiency, thereby ensuring the accuracy and precision of the

quantitative results.

Chemical Structure of Cyclohexan-d11-ol

Image of Cyclohexan-d11-ol structure would be here.
 (C₆D₁₁HO) showing the cyclohexane ring with 11 deuterium atoms and one hydroxyl group.

Click to download full resolution via product page

Caption: Chemical structure of Cyclohexan-d11-ol.

Core Physical and Chemical Properties
The substitution of hydrogen with deuterium results in a notable increase in molecular weight

and density, with minor effects on boiling and melting points. These properties are critical for its

handling, storage, and application in analytical methods.

Comparative Physical Data
The following table summarizes the key physical properties of Cyclohexan-d11-ol and

provides a comparison with its non-deuterated counterpart, cyclohexanol. This comparison
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highlights the direct physical consequences of isotopic labeling.
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Property Cyclohexan-d11-ol
Cyclohexanol (non-
deuterated)

Causality of
Difference

Molecular Weight 111.23 g/mol [1][2][3] 100.16 g/mol [4]

The mass of 11

deuterium atoms is

significantly greater

than 11 protium

atoms.

Melting Point 20–22 °C[2] 25.4 °C[4]

Isotopic substitution

can slightly alter

intermolecular forces

and crystal packing

efficiency.

Boiling Point 160–161 °C[2] 161.1 °C

Deuteration has a

minimal effect on

vapor pressure and

boiling point for this

molecule.

Density 1.052 g/mL at 25 °C[2] 0.962 g/mL at 20 °C[4]

The increased

molecular mass is

contained within a

nearly identical

molecular volume,

leading to higher

density.

Isotopic Purity ≥98 atom % D[2][3] Not Applicable

Reflects the

percentage of

hydrogen sites that

have been

successfully

substituted with

deuterium during

synthesis.

Appearance Colorless liquid or

solid[4]

Colorless, viscous

liquid or hygroscopic

Physical state is

dependent on ambient
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crystals[4] temperature, given the

melting point is near

room temperature.

Stability and Storage
Cyclohexan-d11-ol is a stable compound under standard laboratory conditions.[3] For long-

term integrity, it is recommended to store it at room temperature in a tightly sealed container to

prevent moisture absorption, as the non-deuterated form is known to be hygroscopic.[3][4] After

extended periods (e.g., three years), re-analysis of chemical purity is advised before use in

quantitative assays.[3]

Spectroscopic Profile: The Basis of Application
The utility of Cyclohexan-d11-ol is rooted in its distinct spectroscopic signature compared to

the non-labeled analyte.

Mass Spectrometry (MS): In MS, Cyclohexan-d11-ol exhibits a molecular ion (M+) peak

that is 11 mass units higher than that of cyclohexanol. This mass shift is the cornerstone of

its use as an internal standard. For example, in electrospray ionization (ESI), the protonated

molecule [M+H]⁺ would be observed at m/z 112.2 for the deuterated standard, versus m/z

101.2 for the analyte. This clear separation allows for independent monitoring of both

species.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: A proton NMR spectrum of high-purity Cyclohexan-d11-ol would show a

significant reduction or complete absence of signals corresponding to the cyclohexane

ring protons. A residual signal for the hydroxyl proton (-OH) would be present.

²H NMR: A deuterium NMR spectrum would display signals corresponding to the 11

deuterium atoms on the cyclohexane ring, confirming the extent and position of

deuteration.

Infrared (IR) Spectroscopy: The C-D stretching vibrations appear at a lower frequency

(approx. 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (approx. 2850-3000
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cm⁻¹) of cyclohexanol. This shift is a direct consequence of the heavier mass of the

deuterium atom.

Experimental Protocol: Use as an Internal Standard
in LC-MS/MS
This section provides a validated, step-by-step workflow for the application of Cyclohexan-
d11-ol as an internal standard in a typical bioanalytical method.

Objective
To accurately quantify an analyte (e.g., cyclohexanol or a derivative) in a biological matrix by

correcting for analytical variability.

Methodology
Preparation of Stock Solutions:

Prepare a primary stock solution of the analyte and Cyclohexan-d11-ol (Internal

Standard) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

From these, prepare a series of working standard solutions for the calibration curve and a

separate working IS solution. The concentration of the IS should be chosen to yield a

robust signal in the MS detector.

Sample Preparation (Protein Precipitation):

Aliquot 50 µL of the biological sample (e.g., plasma), calibration standards, and quality

control samples into a 96-well plate.

Add 10 µL of the IS working solution to every well except the blank matrix.

Add 200 µL of ice-cold acetonitrile to each well to precipitate proteins.

Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

Transfer the supernatant to a new plate for LC-MS/MS analysis.
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LC-MS/MS Analysis:

Inject the prepared samples onto a suitable LC column (e.g., C18).

Develop a chromatographic method that ensures the analyte and IS co-elute or elute in

close proximity.

Set up the mass spectrometer to monitor specific parent-to-fragment ion transitions

(Multiple Reaction Monitoring - MRM) for both the analyte and the IS.

Data Processing:

Calculate the ratio of the analyte peak area to the IS peak area for all samples.

Construct a calibration curve by plotting the peak area ratio against the known

concentrations of the calibration standards.

Determine the concentration of the analyte in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Analysis Workflow using Deuterated IS

1. Sample Preparation
(Matrix + Analyte + IS)

2. LC Separation
(Co-elution of Analyte and IS)

Injection

3. MS/MS Detection
(Separate MRM transitions)

Elution

4. Data Processing
(Calculate Peak Area Ratio)

Signal Acquisition

5. Quantification
(Concentration from Calibration Curve)

Interpolation

Click to download full resolution via product page

Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.

Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, Cyclohexan-d11-ol is associated with the following hazard statements:

H302: Harmful if swallowed[1]

H315: Causes skin irritation[1]
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H332: Harmful if inhaled[1]

H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment

(gloves, safety glasses, and a lab coat), should be strictly followed when handling this

compound.

Conclusion
Cyclohexan-d11-ol is an indispensable tool for researchers and scientists engaged in

quantitative analysis. Its physical properties, driven by extensive deuteration, provide the

necessary mass shift for reliable differentiation from its non-labeled counterpart in mass

spectrometry, while its chemical similarity ensures it accurately reflects the analytical behavior

of the analyte. The protocols and data presented in this guide offer a robust framework for its

effective implementation, contributing to the generation of high-quality, reproducible data in

drug development and other scientific fields.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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